1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid
Overview
Description
1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C₁₁H₉NO₂S. It is characterized by the presence of a benzothiazole ring attached to a cyclopropane carboxylic acid moiety.
Preparation Methods
The synthesis of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Cyclopropanation: The benzothiazole derivative is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a cyclopropane carboxylate ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using electrophilic or nucleophilic reagents under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields.
Scientific Research Applications
1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole ring is known to interact with various biological targets, including proteins and nucleic acids, which can lead to modulation of cellular processes .
Comparison with Similar Compounds
1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(1,3-Benzothiazol-6-yl)cyclopropane-1-methanol: This compound has a similar structure but with a hydroxyl group instead of a carboxylic acid group.
1-(1,3-Benzothiazol-6-yl)cyclopropane-1-acetate: This compound features an acetate group in place of the carboxylic acid group.
1-(1,3-Benzothiazol-6-yl)cyclopropane-1-nitrile: This compound contains a nitrile group instead of the carboxylic acid group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(1,3-benzothiazol-6-yl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-10(14)11(3-4-11)7-1-2-8-9(5-7)15-6-12-8/h1-2,5-6H,3-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IARGEVMBPSORNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)N=CS3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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